![molecular formula C15H18N4O2S B2807380 N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896328-34-0](/img/structure/B2807380.png)
N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide” is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4. It is a derivative of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold .
Synthesis Analysis
The synthesis of this compound involves the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines . Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .Molecular Structure Analysis
The compound might be involved in several tautomeric interconversions . Ab initio calculations were performed at three different levels of theory using 2-amino-7-methyl-4-phenyl-1(3)(8),4-dihydropyrimido[1,2-a][1,3,5]triazine-6-one (A-C) and its 6-hydroxy tautomer D as a model compound and compared their relative stability in gaseous state .Chemical Reactions Analysis
The compound’s reactions involve tautomeric interconversions . The 3H-form was suggested to be predominant in the DMSO solution based on NMR data . The discrepancy between the experimental and theoretical data of gaseous state can be attributed to the effect of the solvent .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Research on triazine derivatives has shown significant antimicrobial activity. For instance, the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones incorporating a 1,3,5-triazine moiety has demonstrated noteworthy activity against both bacterial and fungal strains, suggesting potential as novel antimicrobial agents (Patel et al., 2012). This highlights the triazine core's utility in developing new antimicrobial compounds.
Synthesis of Heterocyclic Compounds
The unique reactivity of triazine derivatives has been utilized in the synthesis of heterocyclic compounds with potential biological activities. For example, the one-pot synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives from various starting materials showcased the versatility of triazine derivatives in creating novel heterocyclic structures, which could be explored for various scientific applications (Okawa et al., 1997).
Photochemical Reactions
Triazine derivatives have been studied for their photochemical reaction capabilities. For instance, azido-1,3,5-triazines have been shown to undergo photochemical reactions with hydrocarbons and ketones, producing novel compounds. This area of research has implications for materials science and the development of light-responsive materials (Kayama et al., 1975).
Insecticidal Properties
Some triazine derivatives have been synthesized and assessed for their insecticidal properties, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis. This line of research indicates the potential of triazine compounds in developing new, more effective insecticides (Fadda et al., 2017).
Antiviral Activity
The synthesis of triazine derivatives has also been explored for their antiviral activity, offering a promising avenue for developing new antiviral drugs. This is especially pertinent given the ongoing need for effective treatments against various viral infections (Demchenko et al., 2020).
Wirkmechanismus
Target of Action
The primary target of N-cyclohexyl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, which is the etiological agent that causes acquired immuno-deficiency syndrome (AIDS) .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the function of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-13(16-11-6-2-1-3-7-11)10-22-14-17-12-8-4-5-9-19(12)15(21)18-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRCHODRYCYJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


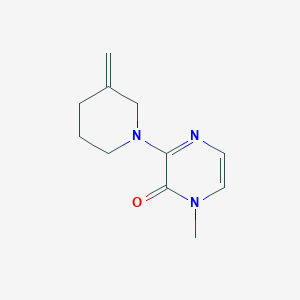
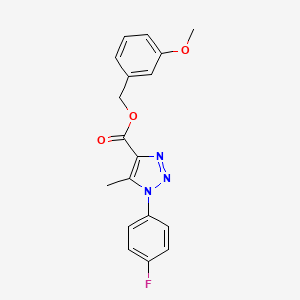
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)

![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)


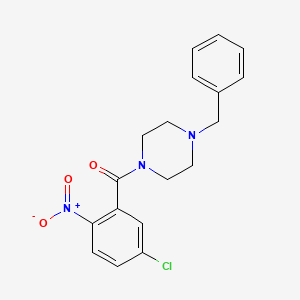
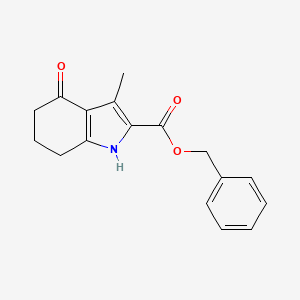
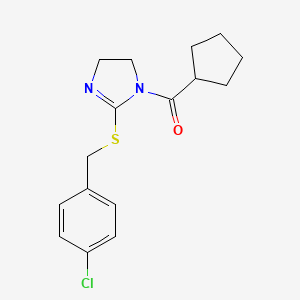
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2807320.png)